molecular formula C19H15NO4S B10802537 Ethyl 4-[(1-oxoisothiochromene-3-carbonyl)amino]benzoate

Ethyl 4-[(1-oxoisothiochromene-3-carbonyl)amino]benzoate

Cat. No.: B10802537
M. Wt: 353.4 g/mol
InChI Key: NOFNLWPAVFSPTC-UHFFFAOYSA-N
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Description

Ethyl 4-[(1-oxoisothiochromene-3-carbonyl)amino]benzoate is a complex organic compound that belongs to the class of benzoate esters. This compound is characterized by the presence of an ethyl ester group attached to a benzoic acid derivative, which is further linked to an isothiochromene moiety. The unique structure of this compound makes it of significant interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[(1-oxoisothiochromene-3-carbonyl)amino]benzoate typically involves a multi-step process One common synthetic route starts with the preparation of the isothiochromene core, which is achieved through the cyclization of appropriate precursors under acidic or basic conditions

Subsequently, the benzoic acid derivative is synthesized separately, usually through esterification reactions involving benzoic acid and ethanol in the presence of a catalyst like sulfuric acid. The final step involves the coupling of the isothiochromene derivative with the benzoic acid ester through an amide bond formation, typically using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput. The use of green chemistry principles, such as solvent recycling and waste minimization, is also emphasized in industrial settings to reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(1-oxoisothiochromene-3-carbonyl)amino]benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce double bonds.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3), while nucleophilic substitution may involve reagents like sodium hydroxide (NaOH) or potassium cyanide (KCN).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, such as halogens, nitro groups, or alkyl chains.

Scientific Research Applications

Ethyl 4-[(1-oxoisothiochromene-3-carbonyl)amino]benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.

    Industry: Utilized in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of Ethyl 4-[(1-oxoisothiochromene-3-carbonyl)amino]benzoate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. Additionally, its ability to interact with microbial cell membranes may contribute to its antimicrobial properties.

Comparison with Similar Compounds

Ethyl 4-[(1-oxoisothiochromene-3-carbonyl)amino]benzoate can be compared with other similar compounds, such as:

  • Ethyl 4-[(2-acetyloxybenzoyl)amino]benzoate
  • Ethyl 4-[(4-methylphenyl)sulfonyl]amino]benzoate
  • Ethyl 4-[(4-nitrobenzylidene)amino]benzoate

These compounds share structural similarities but differ in their functional groups and substituents, which can significantly impact their chemical reactivity and biological activities

Properties

IUPAC Name

ethyl 4-[(1-oxoisothiochromene-3-carbonyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO4S/c1-2-24-18(22)12-7-9-14(10-8-12)20-17(21)16-11-13-5-3-4-6-15(13)19(23)25-16/h3-11H,2H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOFNLWPAVFSPTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C(=O)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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